1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one

Description

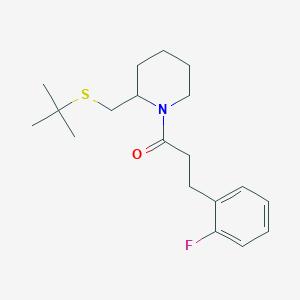

This compound is a propan-1-one derivative featuring a piperidine ring substituted with a tert-butylthio-methyl group at the 2-position and a 2-fluorophenyl moiety at the propan-1-one chain.

Properties

IUPAC Name |

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-3-(2-fluorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28FNOS/c1-19(2,3)23-14-16-9-6-7-13-21(16)18(22)12-11-15-8-4-5-10-17(15)20/h4-5,8,10,16H,6-7,9,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMHGHDLWUBGQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)CCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a piperidine ring, a fluorophenyl moiety, and a tert-butylthio group, which are crucial for its biological interactions.

Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the piperidine ring suggests potential activity at G protein-coupled receptors (GPCRs), which are pivotal in mediating neurotransmission and other physiological processes .

3. Antioxidant Properties

Compounds containing sulfur groups like tert-butylthio have been associated with antioxidant activities. This property is vital in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of piperidine derivatives, compounds structurally related to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the piperidine structure could enhance activity against resistant strains .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of similar compounds indicated that they could modulate dopaminergic pathways. This modulation is significant for disorders such as schizophrenia and Parkinson's disease. The findings suggested that the target compound might possess antipsychotic or neuroprotective properties through its interaction with dopamine receptors .

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Piperidine derivatives | Inhibition of bacterial growth |

| Antioxidant | Tert-butylthio compounds | Reduced oxidative stress in cellular models |

| Neuropharmacological | Dopamine receptor modulators | Potential antipsychotic effects |

Scientific Research Applications

Structural Characteristics

The compound features a piperidine ring, a fluorophenyl moiety, and a tert-butylthio group, which contribute to its biological activity. The presence of the fluorine atom is notable for enhancing lipophilicity and potentially improving the compound's ability to cross biological membranes.

Medicinal Chemistry

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one has been investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and central nervous system conditions.

Case Study: Metabolic Syndrome

Research has indicated that compounds similar to this one can inhibit 11β-hydroxysteroid dehydrogenase type 1, an enzyme implicated in metabolic syndrome, which includes conditions like type 2 diabetes and obesity . This inhibition could lead to improved insulin sensitivity and reduced hypertension.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Preliminary studies have shown that derivatives exhibit cytotoxicity against various cancer cell lines.

Data Table: Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15.72 | |

| Compound B | HeLa (Cervical) | 10.50 | |

| Compound C | A549 (Lung) | 12.30 |

The above table summarizes findings from studies assessing the cytotoxic effects of related compounds, indicating a promising avenue for further investigation into the compound's efficacy against cancer.

Neuropharmacology

Given its piperidine structure, the compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural motifs with the target molecule but differ in substituents, heterocycles, or functional groups:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.